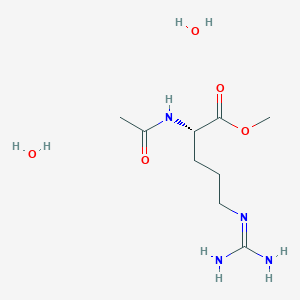

dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate

Description

Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate is a compound of interest due to its complex structure and potential applications in various scientific fields. This compound is characterized by its dihydrate form, meaning it includes two water molecules in its crystalline structure. The compound's molecular structure suggests it could be involved in a wide range of chemical reactions and biological processes.

Properties

IUPAC Name |

methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3.2H2O/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);2*1H2/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYMUAQJXAULP-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)OC.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate typically involves multiple steps, starting with the preparation of the appropriate pentanoate derivative. The process may include:

Amidation: : The initial step often involves converting the pentanoate to an amide derivative through a reaction with ammonium hydroxide or a similar reagent.

Carbamimidation: : Introducing the carbamimidamido group typically requires the use of reagents like cyanamide or guanidine derivatives under controlled conditions.

Acetylation: : Adding the acetamidopentanoate group can be done using acetic anhydride or similar reagents in the presence of a catalyst.

Industrial Production Methods: : Industrial production methods scale up the lab-based synthetic routes. These methods often involve continuous flow reactors to manage the reaction kinetics and ensure consistent product quality. The synthesis would be closely monitored for temperature, pH, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or the carbamimidamido group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions may target the carbamimidamido group to convert it to a simpler amine. Reagents like lithium aluminum hydride are typically used.

Substitution: : Nucleophilic substitution reactions can occur, especially at the acetamido group, where nucleophiles such as hydroxide ions or halides may replace existing substituents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Lithium aluminum hydride, sodium borohydride

Nucleophiles: : Hydroxide ions, halides

Major Products

Oxidation: : Products may include higher oxidation states of the original compound, potentially forming ketones or carboxylic acids.

Reduction: : Reduced forms such as primary amines or secondary amines.

Substitution: : New derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate finds applications in several scientific domains:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis and reaction mechanism studies.

Biology: : Investigated for its potential interactions with proteins and enzymes. It can serve as a model compound for studying amide and carbamimidamido group chemistry in biological systems.

Medicine: : Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Industry: : Its robust chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

Mechanism: : The compound's mechanism of action is likely rooted in its ability to interact with biological macromolecules. The carbamimidamido and acetamidopentanoate groups can form hydrogen bonds and engage in various non-covalent interactions with proteins and nucleic acids.

Molecular Targets and Pathways: : Potential targets include enzymes involved in nitrogen metabolism, proteases, and other proteins with active sites capable of binding to the compound. The pathways affected may include amino acid biosynthesis and degradation, protein folding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S)-5-aminopentanoate: : Lacks the carbamimidamido group but shares structural similarities.

Methyl (2S)-5-carbamimidamido-2-aminohexanoate: : A homologous compound with an extra carbon in the chain.

Uniqueness

The presence of both the carbamimidamido and acetamidopentanoate groups makes dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate unique in its reactivity and potential interactions. This dual functionality is less common in similar compounds, providing a broader range of chemical and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.